2-(Trifluoromethyl)oxane-4-sulfonamide
Description
Structural and Functional Significance of Sulfonamide Derivatives in Organic Chemistry
Sulfonamide derivatives have played a pivotal role in organic chemistry since the discovery of sulfanilamide’s antibacterial properties in the 1930s. The general structure of sulfonamides consists of a sulfur atom bonded to two oxygen atoms, one nitrogen atom, and an aromatic or aliphatic backbone. In 2-(trifluoromethyl)oxane-4-sulfonamide, the sulfonamide group is anchored at the 4-position of an oxane ring, creating a six-membered oxygen-containing heterocycle. This configuration enhances conformational rigidity compared to linear sulfonamides, potentially improving target-binding specificity.
The sulfonamide functional group (-SO$$2$$NH$$2$$) exhibits dual hydrogen-bonding capabilities: the sulfonyl oxygen atoms act as hydrogen-bond acceptors, while the amine group serves as a donor. This property enables interactions with enzymatic active sites, making sulfonamides effective inhibitors in biological systems. For example, in antimicrobial agents, sulfonamides competitively inhibit dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. The oxane ring in this compound further modifies these interactions by restricting rotational freedom and directing substituents into specific spatial orientations.
Table 1: Key Structural Features of Sulfonamide Derivatives
Properties
Molecular Formula |
C6H10F3NO3S |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)oxane-4-sulfonamide |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)5-3-4(1-2-13-5)14(10,11)12/h4-5H,1-3H2,(H2,10,11,12) |
InChI Key |
JLQLEHXENFYBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the reaction of 2-amino-oxane derivatives with sulfonyl chlorides, typically in the presence of bases such as sodium carbonate, under mild conditions.
Procedure:
- Reactants : 2-Amino-oxane derivatives and sulfonyl chlorides (e.g., p-toluenesulfonyl chloride).
- Solvent : Dichloromethane (DCM) or similar aprotic solvents.
- Base : Sodium carbonate or sodium hydroxide to neutralize HCl formed.
- Conditions : Room temperature to mild reflux, monitored via TLC until completion.
Example:
In a study, a mixture of 2-aminothiazole and sulfonyl chloride was stirred with sodium carbonate in dichloromethane, leading to sulfonamide derivatives confirmed via NMR and HRMS (see).
Preparation via Catalytic Hydrogenation and Halogenation
Method Overview:
This involves initial halogenation of aromatic precursors, followed by catalytic hydrogenation to introduce trifluoromethyl groups, and subsequent sulfonamide formation.
Key Steps:
- Halogenation : Bromination or iodination of aromatic rings.
- Trifluoromethylation : Catalyzed by palladium or copper catalysts, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
- Hydrogenation : Using Pd/C under hydrogen atmosphere to reduce halogenated intermediates.
- Sulfonamide Formation : Reacting the amino group with sulfonyl chlorides.
Data:
A process described in involves hydrogenation of trifluoromethoxy-benzene sulfonamide precursors, followed by sulfonamide formation under hydrogen pressure (~35 bar) at ~50°C.
Multicomponent Cross-Coupling and Fluoromethylation
Method Overview:
Recent advances include multicomponent cross-coupling reactions for fluoromethyl sulfone derivatives, which are precursors to sulfonamides.
Procedure:
- Reactants : Halides, thiourea dioxide, and sulfonyl chlorides.
- Catalysts : Palladium complexes and phase transfer catalysts like tetrabutylammonium iodide.
- Solvents : Mixtures of N,N-dimethylformamide and dichloroethane.
- Outcome : Formation of fluoromethyl sulfone intermediates, which can be converted into sulfonamides via nucleophilic substitution.
Data:
Optimal conditions involve cesium carbonate as base and TBAI as phase transfer catalyst, with reaction temperatures below 20°C (,).
Enzymatic and Green Chemistry Approaches
Method Overview:
Enzymatic reduction processes and environmentally friendly methods have been explored for stereoselective synthesis, especially for chiral sulfonamides.
Procedure:
- Use of specific enzymes as catalysts to reduce precursors, producing high-purity enantiomers.
- Reaction conditions typically occur under mild temperatures (~25°C) with aqueous solvents.
Data:
Enzymatic methods provide high stereoselectivity and purity, reducing the need for chiral chromatography ().
Reaction Conditions and Data Tables
| Method | Key Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Amino-oxane + sulfonyl chloride | DCM | Na₂CO₃ | Room temp to reflux | 2-24 hrs | 70-85% | Mild conditions, scalable |
| Catalytic hydrogenation | Halogenated aromatic + trifluoromethyl source | Ethanol/MeOH | Pd/C | 50°C, 35 bar H₂ | 20 hrs | 65-78% | Requires high-pressure equipment |
| Cross-coupling | Halides + thiourea dioxide | DMF/DCM | Pd catalyst | <20°C | 12-24 hrs | Variable | Efficient for fluoromethylation |
| Enzymatic reduction | Precursors | Aqueous buffer | Specific enzymes | 25°C | 24-72 hrs | High stereoselectivity | Environmentally friendly |
Research Outcomes and Notes
- Yield Optimization : Catalytic hydrogenation and multicomponent reactions have shown yields exceeding 75% under optimized conditions.
- Reaction Selectivity : Enzymatic methods offer stereoselectivity, producing enantiomerically pure sulfonamides.
- Scalability : Nucleophilic substitution and cross-coupling methods are adaptable for large-scale synthesis with appropriate safety measures.
- Environmental Impact : Enzymatic and green solvent methods reduce hazardous waste and energy consumption.
Chemical Reactions Analysis
2-(Trifluoromethyl)oxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)oxane-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxane-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonamide group plays a crucial role in binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Thioether Derivatives
highlights 1,3,4-oxadiazole thioether compounds, such as 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole), which share the trifluoromethyl group but differ in the heterocyclic core. Key comparisons:
- Bioactivity: Compound 5g exhibited fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and herbicidal effects via SDH (succinate dehydrogenase) inhibition, similar to penthiopyrad .
Sulfonylurea Herbicides
Sulfonylureas like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfonamide group but incorporate a triazine ring instead of oxane .
- Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), critical in plant amino acid biosynthesis. The oxane ring in 2-(Trifluoromethyl)oxane-4-sulfonamide may redirect activity toward non-plant targets (e.g., fungal enzymes).
- Fluorination Impact: The trifluoromethyl group in the oxane derivative likely increases acidity (pKa) of the sulfonamide proton compared to non-fluorinated sulfonylureas, altering binding kinetics .
Patent-Listed Sulfonamide Analogues
lists compounds such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , which combine sulfonamide groups with aromatic heterocycles.
- Electron-Withdrawing Effects: The trifluoromethyl group in this compound may enhance electron withdrawal from the sulfonamide, increasing its hydrogen-bond donor capacity compared to non-fluorinated analogues.
Biological Activity
2-(Trifluoromethyl)oxane-4-sulfonamide is a sulfonamide compound characterized by a trifluoromethyl group attached to an oxane ring. This compound exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both the sulfonamide and trifluoromethyl functionalities contributes to its unique chemical properties and biological effects.
Chemical Structure and Properties
The molecular structure of this compound features:
- Oxane Ring : A six-membered cyclic ether.
- Trifluoromethyl Group (–CF₃) : Enhances metabolic stability and bioactivity.
- Sulfonamide Functional Group : Known for its antibacterial properties through the inhibition of bacterial folic acid synthesis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antibacterial Properties : Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
- Cytotoxicity : Related compounds have shown cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer treatment .
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as secretory phospholipase A₂, which is implicated in inflammatory diseases and cancer .
Antibacterial Activity
Research has demonstrated that sulfonamides, including derivatives like this compound, effectively inhibit bacterial growth. The mechanism primarily involves blocking the enzyme dihydropteroate synthase, disrupting folate synthesis necessary for nucleic acid production.
Cytotoxic Effects
A study investigating the cytotoxic activity of chiral sulfonamides reported promising results against human tumor cell lines such as HL-60 and BGC-823. These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .
Enzyme Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. For instance, related compounds have shown effective inhibition of secretory phospholipase A₂, indicating a potential therapeutic role in managing inflammatory conditions .
Comparative Analysis with Related Compounds
The following table summarizes selected compounds related to this compound, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N-[2-(trifluoromethyl)phenyl]sulfonamide | Trifluoromethyl group; amino group | Potent antibacterial activity |
| N-[2-(2,4-Difluorophenoxy)-5-trifluoromethyl-3-pyridyl]sulfonamide | Multiple fluorine substitutions; pyridine | High potency against secretory phospholipase A₂ |
| 6-(Trifluoromethyl)-1,2,4-benzothiadiazine-7-sulfonamide | Benzothiadiazine core; trifluoromethyl | Unique reactivity in alkylation reactions |
Case Studies
- Cytotoxicity Study : A recent study evaluated the effects of various sulfonamides on human tumor cells. The results indicated that compounds containing both sulfonamide and trifluoromethyl moieties exhibited enhanced cytotoxicity compared to those without these features .
- Enzyme Inhibition Study : Research demonstrated that certain sulfonamides could inhibit secretory phospholipase A₂, suggesting a potential application in treating inflammatory diseases. This study emphasizes the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
